
2-(4-Pyridin-4-yl-5-pyrrolidin-2-yl-pyrazol-1-yl)-ethanol dihydrochloride
Descripción general
Descripción
2-(4-Pyridin-4-yl-5-pyrrolidin-2-yl-pyrazol-1-yl)-ethanol dihydrochloride, or 2PPE, is an organic compound and a member of the pyridinol class of compounds. It is a white crystalline powder that is soluble in water and polar solvents. 2PPE has a variety of applications in scientific research, such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Methods : Novel pyrazole derivatives, including those related to 2-(4-Pyridin-4-yl-5-pyrrolidin-2-yl-pyrazol-1-yl)-ethanol dihydrochloride, have been synthesized through cyclocondensation reactions and other efficient methods. These compounds are obtained with varying yields and often feature unique structural properties (Bonacorso et al., 2015).
Molecular Structures : The molecular structures of related compounds have been studied using techniques like X-ray diffraction. These studies provide insight into the geometry and bonding characteristics of the molecules, aiding in understanding their potential applications (Montoya et al., 2007).
Chemical Properties and Reactions
Protective Group Applications : Certain pyrazole derivatives have been utilized as protecting groups for other chemical entities, demonstrating their versatility in synthetic chemistry (Elladiou & Patrickios, 2012).
Proton Transfer Studies : Pyrazole derivatives exhibit interesting photoreactions, such as excited-state intramolecular and intermolecular proton transfer. These properties are significant for understanding their behavior in various chemical environments (Vetokhina et al., 2012).
Potential Biological Activities
Antimicrobial Activity : Some pyrazole derivatives have shown promising antimicrobial activities, including against fungi and bacteria. This suggests potential applications in developing new antimicrobial agents (Bonacorso et al., 2015).
Antioxidant Properties : Certain pyrazole compounds exhibit antioxidant activity, which could be valuable in pharmaceutical and nutraceutical applications (Bonacorso et al., 2015).
Propiedades
IUPAC Name |
2-(4-pyridin-4-yl-5-pyrrolidin-2-ylpyrazol-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.2ClH/c19-9-8-18-14(13-2-1-5-16-13)12(10-17-18)11-3-6-15-7-4-11;;/h3-4,6-7,10,13,16,19H,1-2,5,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCYVEXAEMKVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=NN2CCO)C3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridin-4-yl-5-pyrrolidin-2-yl-pyrazol-1-yl)-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
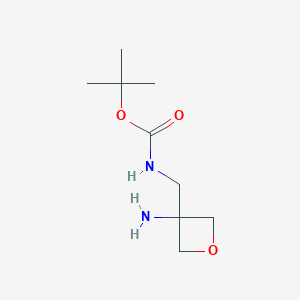

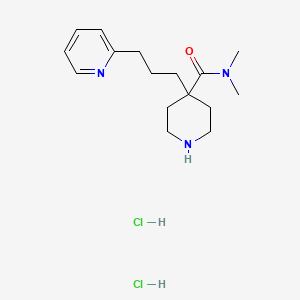
![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)
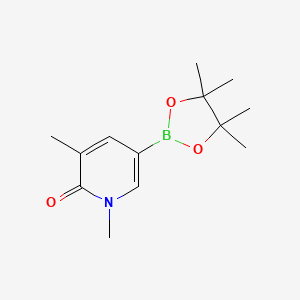
![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)
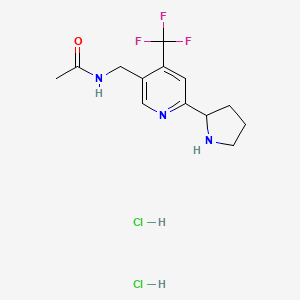

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)
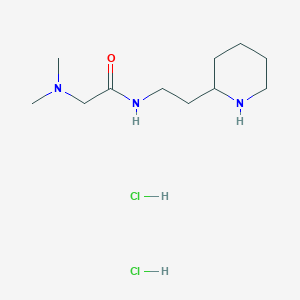
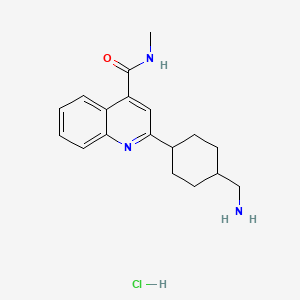
![7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402389.png)